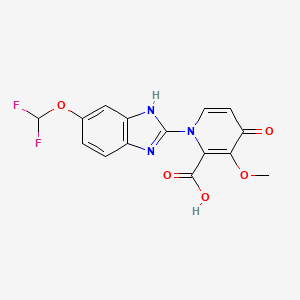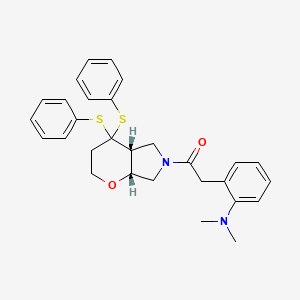
Carbamic acid, (4-((3,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-((3,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a multifaceted structure This compound is characterized by its intricate arrangement of functional groups, including carbamic acid, dimethoxyphenyl, morpholinyl, and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:
Formation of the dimethoxyphenyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to introduce the dimethoxyphenyl group.
Introduction of the morpholinyl group: This step requires the use of morpholine and suitable reagents to attach the morpholinyl group to the intermediate compound.
Formation of the carbamic acid ester: This step involves the reaction of the intermediate compound with carbamic acid and appropriate reagents to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis under controlled conditions, ensuring high yield and purity.
Purification techniques: Techniques such as chromatography and crystallization are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May result in the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: May result in the formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: May result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibiting or activating enzymes: The compound may inhibit or activate specific enzymes, affecting various metabolic pathways.
Modulating gene expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures and functional groups, such as:
Carbamic acid derivatives: Compounds with similar carbamic acid functional groups.
Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups.
Morpholinyl derivatives: Compounds with similar morpholinyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of multiple functional groups allows for diverse chemical reactivity and interactions, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
165453-87-2 |
|---|---|
Molecular Formula |
C44H60N4O9 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C44H60N4O9/c1-29(2)39(41(51)45-35(26-31-16-12-9-13-17-31)42(52)48-20-22-56-23-21-48)47-40(50)33(24-32-18-19-37(54-6)38(27-32)55-7)28-36(49)34(25-30-14-10-8-11-15-30)46-43(53)57-44(3,4)5/h8-19,27,29,33-36,39,49H,20-26,28H2,1-7H3,(H,45,51)(H,46,53)(H,47,50)/t33-,34+,35+,36+,39+/m1/s1 |
InChI Key |
KIIHNSIBDUKZMM-ZLMBRCODSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC(=C(C=C3)OC)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC(=C(C=C3)OC)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


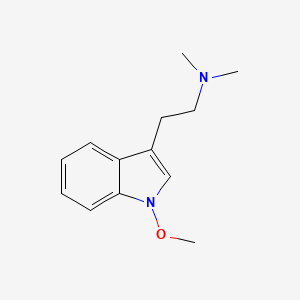
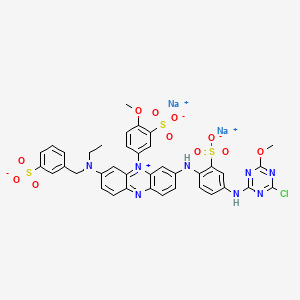

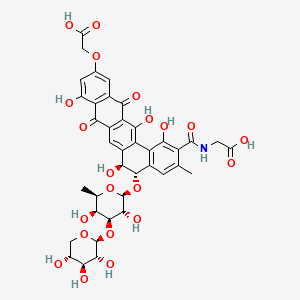
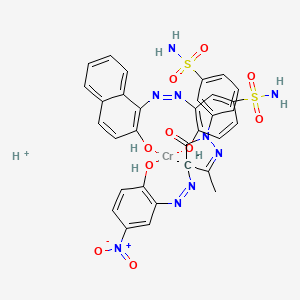
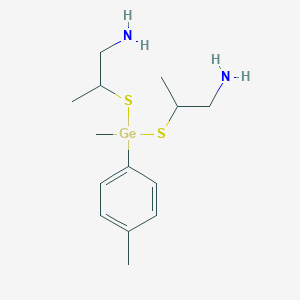
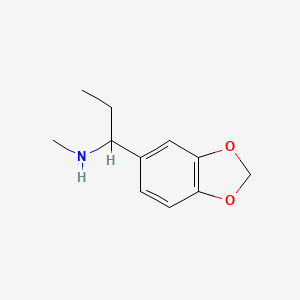
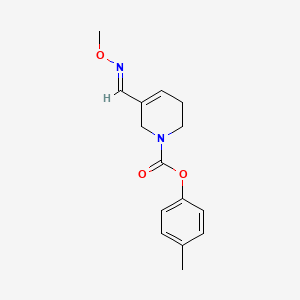
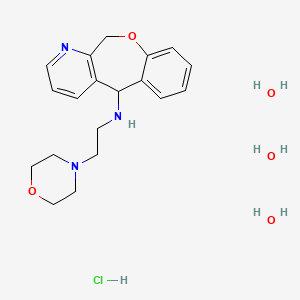
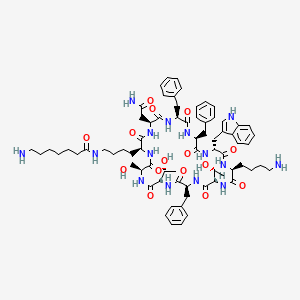
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
